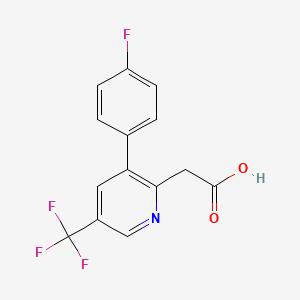

2-(3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid

Description

Chemical Identity and Nomenclature

This compound represents a sophisticated example of polyfluorinated heterocyclic chemistry, characterized by its complex substitution pattern and multiple functional groups. The compound possesses the molecular formula C14H9F4NO2 and exhibits a molecular weight of 299.22 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 1214385-36-0, providing a unique identifier for research and commercial applications.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its structural complexity through a detailed positional description. The name indicates the presence of an acetic acid moiety attached to the second position of a pyridine ring, which itself carries a 4-fluorophenyl substituent at the third position and a trifluoromethyl group at the fifth position. This naming system precisely conveys the spatial arrangement of all functional groups, ensuring unambiguous identification across scientific literature.

The compound belongs to the broader class of trifluoromethylpyridine derivatives, which have gained significant attention in pharmaceutical and agrochemical research. Alternative nomenclature systems may refer to this compound using various synonyms, including its systematic name and laboratory codes such as MFCD14701247, which serves as a molecular design limited identifier in chemical databases. The precision of chemical nomenclature becomes particularly important for compounds of this complexity, where subtle structural variations can lead to dramatically different properties and applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H9F4NO2 | |

| Molecular Weight | 299.22 g/mol | |

| Chemical Abstracts Service Number | 1214385-36-0 | |

| Molecular Design Limited Number | MFCD14701247 |

Historical Development and Discovery

The development of this compound reflects the broader historical evolution of fluorinated heterocyclic chemistry, which emerged as a distinct field during the mid-twentieth century. The compound was first synthesized as part of systematic investigations into trifluoromethylpyridine derivatives, with initial registration in chemical databases occurring in the early 2000s. According to chemical registry information, the compound was first created on July 10, 2005, and has undergone subsequent modifications in its documentation as recently as May 18, 2025.

The historical context of this compound's development is intimately connected with advances in fluorine chemistry and heterocyclic synthesis. Trifluoromethylpyridine fragments have been recognized as biologically active moieties since the latter half of the twentieth century, leading to intensive research efforts focused on incorporating these structures into pharmaceutical and agrochemical compounds. The strategic combination of fluorine atoms and pyridine rings represents a convergence of organofluorine chemistry principles with traditional heterocyclic synthesis methodologies.

Research into compounds of this structural class has been driven by the recognition that trifluoromethyl groups can significantly enhance the biological activity and metabolic stability of organic molecules. The introduction of multiple fluorine atoms, as exemplified by this compound, represents an advanced application of bioisosterism principles, where fluorinated analogs are designed to mimic the properties of naturally occurring compounds while exhibiting improved pharmacological characteristics. This developmental approach has proven particularly valuable in the design of molecules intended for biological applications.

The systematic exploration of fluorinated pyridine derivatives has revealed that specific substitution patterns can dramatically influence molecular properties. The particular combination of 4-fluorophenyl and trifluoromethyl substituents on the pyridine ring, as found in this compound, represents an optimization strategy designed to balance electronic effects, steric considerations, and synthetic accessibility. This balanced approach reflects decades of accumulated knowledge regarding structure-activity relationships in fluorinated heterocycles.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual molecular properties to encompass broader principles of modern synthetic design and pharmaceutical development. This compound exemplifies the sophisticated integration of multiple fluorinated substituents within a single heterocyclic framework, demonstrating advanced concepts in molecular engineering that have become increasingly important in contemporary drug discovery efforts.

From a structural perspective, this compound illustrates the strategic placement of electron-withdrawing groups to modulate the electronic properties of the pyridine ring system. The trifluoromethyl group at the fifth position and the fluorinated phenyl substituent at the third position create a highly electronegative environment that significantly influences the compound's chemical reactivity and physical properties. This electronic modulation represents a fundamental principle in heterocyclic chemistry, where substituent effects can be precisely controlled to achieve desired molecular characteristics.

The compound serves as an important representative of the broader trifluoromethylpyridine family, which has emerged as a privileged structural motif in medicinal chemistry. Research has demonstrated that trifluoromethylpyridine derivatives exhibit remarkable diversity in their biological activities, including herbicidal, insecticidal, fungicidal, and antiviral properties. The specific structural features of this compound position it as a valuable synthetic intermediate and potential lead compound for various therapeutic applications.

The synthetic accessibility of this compound highlights important methodological advances in heterocyclic chemistry, particularly in the realm of selective functionalization strategies. The successful introduction of multiple distinct substituents onto the pyridine framework requires sophisticated synthetic planning and demonstrates the maturation of modern organic synthesis techniques. The availability of this compound through commercial suppliers indicates that reliable synthetic routes have been established, facilitating further research and development efforts.

Contemporary research continues to explore the utility of compounds such as this compound as building blocks for more complex molecular architectures. The acetic acid functionality provides opportunities for further derivatization through standard carboxylic acid chemistry, while the fluorinated aromatic systems offer potential sites for additional modifications through specialized organofluorine reactions. This versatility positions the compound as a valuable synthetic intermediate in the construction of libraries of related structures for biological screening and optimization studies.

| Research Application | Structural Feature | Chemical Significance |

|---|---|---|

| Pharmaceutical Development | Trifluoromethyl Group | Enhanced Metabolic Stability |

| Agrochemical Research | Fluorinated Phenyl Ring | Improved Biological Activity |

| Synthetic Methodology | Pyridine Backbone | Versatile Functionalization Platform |

| Structure-Activity Studies | Acetic Acid Moiety | Derivatization Opportunities |

Properties

IUPAC Name |

2-[3-(4-fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F4NO2/c15-10-3-1-8(2-4-10)11-5-9(14(16,17)18)7-19-12(11)6-13(20)21/h1-5,7H,6H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBRSZUIBAQUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CC(=C2)C(F)(F)F)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its complex structure involving a pyridine ring with trifluoromethyl and fluorophenyl substituents. Its molecular formula is with a molecular weight of 288.2 g/mol. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and biological activity of organic compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyridine Ring : Utilizing methods such as Hantzsch synthesis.

- Substitution Reactions : Introducing the fluorophenyl and trifluoromethyl groups through nucleophilic aromatic substitution.

- Carboxylic Acid Formation : Converting intermediates into the final acetic acid derivative.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological pathways. The trifluoromethyl and fluorophenyl groups enhance binding affinity, potentially modulating biological responses such as anti-inflammatory or anticancer effects.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit:

- Antiproliferative Activity : In vitro studies have shown that related pyridine derivatives can inhibit cancer cell growth.

- Anti-inflammatory Properties : Compounds with trifluoromethyl groups are often investigated for their ability to reduce inflammation in various models.

Case Studies

- In Vivo Efficacy : A study demonstrated that a related compound significantly reduced tumor size in mouse models of breast cancer, suggesting potential for therapeutic applications in oncology.

- Mechanistic Studies : Research published in Pharmaceuticals indicated that similar compounds inhibit specific kinases involved in cancer progression, supporting their role as potential anticancer agents.

Data Table: Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations :

- The acetic acid group in the target compound enhances water solubility compared to ester derivatives but reduces membrane permeability.

- Trifluoromethyl groups in all analogues improve metabolic stability by resisting oxidative degradation .

Research and Application Insights

- Synthetic Utility : and highlight the use of coupling reactions (e.g., amide bond formation) to generate pyridine-acetic acid derivatives, suggesting scalable routes for the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.